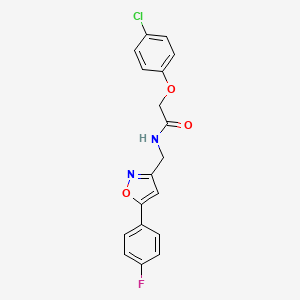

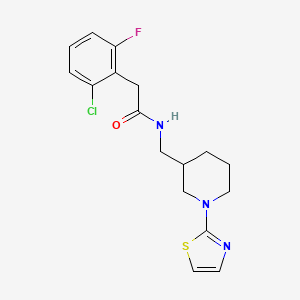

![molecular formula C19H16Cl2N2O5S B2760432 (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-39-1](/img/structure/B2760432.png)

(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H16Cl2N2O5S and its molecular weight is 455.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors

A series of new iminothiazolidin-4-one acetate derivatives, closely related to the compound , have been synthesized and evaluated as aldose reductase inhibitors. These compounds, including variants with 2,4-dichlorophenyl substituents, have shown significant inhibitory potency. Aldose reductase inhibitors have potential applications in the treatment of diabetic complications, highlighting the therapeutic relevance of these compounds in diabetes management (Sher Ali et al., 2012).

Intermediate for Cefixime Synthesis

The compound is structurally similar to intermediates used in the synthesis of cefixime, a third-generation cephalosporin antibiotic. One such intermediate, 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid 2-benzothiazolyl thioester, has been synthesized with an overall yield of 17.9%, indicating the compound's potential role in pharmaceutical synthesis processes (Liu Qian-chun, 2010).

Antimicrobial Activity

Imino-4-methoxyphenol thiazole-derived Schiff bases, sharing structural similarities with the compound , have been synthesized and tested for antibacterial and antifungal activities. These compounds have demonstrated moderate activity against various bacteria and fungi, suggesting potential applications in antimicrobial therapies (H. M. Vinusha et al., 2015).

Antibiotic Modification

Compounds structurally similar to (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate have been utilized in the modification of cephalosporin antibiotics. For example, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, has been efficiently synthesized and structurally confirmed, underscoring the importance of these compounds in the development of novel antibiotic agents (T. Kanai et al., 1993).

Green Synthesis in Ionic Liquid Media

The compound's structural analog, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, has been synthesized via a three-component tandem reaction in an ionic liquid medium. This method highlights the potential for green chemistry approaches in synthesizing similar compounds, reducing environmental impact and enhancing sustainability (A. Shahvelayati et al., 2017).

Inhibition of Lipase and α-Glucosidase

Novel heterocyclic compounds derived from related structures have been investigated for their lipase and α-glucosidase inhibition activities. Such studies indicate the potential application of these compounds in treating conditions like diabetes and obesity, where the modulation of enzyme activities is crucial (O. Bekircan et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This binding leads to the inhibition of the kinase, thereby exerting its antiproliferative and antimigratory effects .

Biochemical Pathways

The compound affects the HGF/c-Met pathway . This pathway is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .

Result of Action

The compound shows moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on both cell lines . The compound has better potential at inhibiting growth and migration in MCF-7 cells .

Propiedades

IUPAC Name |

methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O5S/c1-26-12-4-5-14-16(8-12)29-19(23(14)9-18(25)27-2)22-17(24)10-28-15-6-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIDNWYJNFOYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

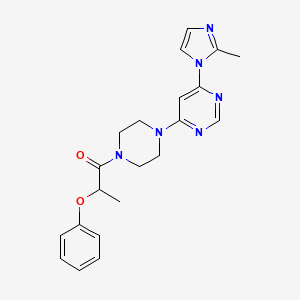

![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)

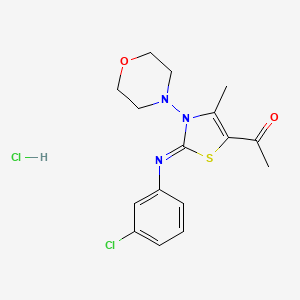

![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)

![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)

![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)